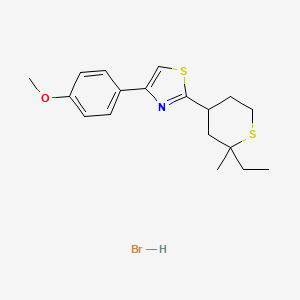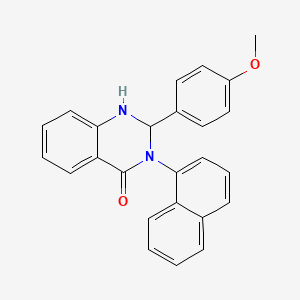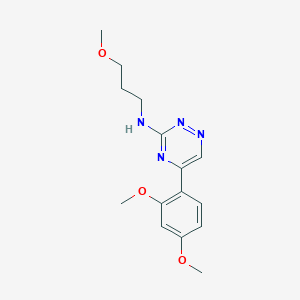
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate, also known as CP-94,253, is a synthetic compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mécanisme D'action
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate acts as a selective antagonist of the NTS1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate prevents the activation of downstream signaling pathways that are involved in a variety of physiological processes. This mechanism of action is responsible for the effects of 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate on pain regulation, anxiety, and locomotor activity.
Biochemical and Physiological Effects
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and decrease locomotor activity. 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate has also been shown to affect dopamine and serotonin receptors, which are involved in a variety of physiological processes including mood regulation and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate in lab experiments is its selectivity for the NTS1 receptor. This allows researchers to study the specific effects of NTS1 receptor activation or inhibition without affecting other physiological processes. However, one limitation of using 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate is its relatively low potency compared to other NTS1 receptor antagonists. This can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Orientations Futures
There are several future directions for research involving 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate. One area of interest is the potential use of 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate in the treatment of schizophrenia. Another area of interest is the effects of 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate on dopamine and serotonin receptors, and its potential use in the treatment of addiction. Additionally, the development of more potent NTS1 receptor antagonists could lead to further research into the physiological processes that are affected by NTS1 receptor activation or inhibition.
Méthodes De Synthèse
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-4-phenyl-2H-chromene-7-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate has been used in a variety of scientific research applications. One of the most common applications is in the study of the central nervous system. 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate has been shown to act as a selective antagonist of the neurotensin receptor NTS1, which is involved in a variety of physiological processes including pain regulation, anxiety, and locomotor activity. 2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate has also been studied for its potential use in the treatment of schizophrenia, as well as its effects on dopamine and serotonin receptors.
Propriétés
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5S/c22-15-6-9-17(10-7-15)28(24,25)27-16-8-11-18-19(14-4-2-1-3-5-14)13-21(23)26-20(18)12-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOHJBDYVYUNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-4-phenyl-2H-chromen-7-yl 4-chlorobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)

![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)
![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)

![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)
